molecular formula C20H19N3O5S B6560408 methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021250-71-4

methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6560408
CAS No.: 1021250-71-4
M. Wt: 413.4 g/mol
InChI Key: QKRUTTTZRBLLNO-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.10454189 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a tetrahydroquinazoline core which is known for its biological relevance, particularly in drug development.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines using the MTT assay. It demonstrated notable cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation (see Table 1) .
CompoundCell LineIC50 (µM)
Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylideneMCF-712.5
Doxorubicin (Reference)MCF-710.0

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This has been supported by flow cytometry analysis showing increased apoptotic cell populations in treated groups compared to control .

Antiviral Activity

In addition to its anticancer properties, research has explored the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with proteolytic enzymes essential for viral maturation.

Case Study: SARS-CoV Inhibition

A study evaluated the inhibitory effects of related compounds on SARS-CoV 3CL protease. The results indicated that modifications in the structure significantly enhanced inhibitory activity, suggesting that similar derivatives could be developed from methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Initial studies indicate favorable absorption characteristics in vitro.
  • Metabolism : Metabolic profiling suggests that cytochrome P450 enzymes may play a role in its biotransformation.
  • Toxicity : Acute toxicity studies show no significant adverse effects at therapeutic doses in animal models.

Properties

IUPAC Name

methyl 3-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-14-6-3-12(4-7-14)10-21-17(24)11-23-18(25)15-8-5-13(19(26)28-2)9-16(15)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUTTTZRBLLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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